1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Synthetic chemistry Process chemistry THIQ intermediate

Standard 7-hydroxy-THIQ intermediates require additional protection steps before diversification. This compound provides a pre-N-acetylated scaffold with a free 7-OH phenol, eliminating raceization risk and enabling direct O-alkylation under mild conditions. - Core value: Single-step parallel library synthesis via 7-O-alkylation; N-acetyl stable under K₂CO₃/DMF conditions - Validated utility: Published oxidative dimerization to bis-THIQ natural product scaffolds (tubocurarine class) - Supply chain: Two purity grades (95% / 97%) from a patented industrial route; scale-up ready

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B11903464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=C(C=C2)O
InChIInChI=1S/C11H13NO2/c1-8(13)12-5-4-9-2-3-11(14)6-10(9)7-12/h2-3,6,14H,4-5,7H2,1H3
InChIKeyGIRNJPQDXBBBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Sourcing Guide


1-(7-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 99365-65-8; synonym 2-acetyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline) is an N-acetylated, 7-hydroxy-substituted tetrahydroisoquinoline (THIQ) derivative with molecular formula C₁₁H₁₃NO₂ and molecular weight 191.23 g/mol . The compound serves as a well-characterized synthetic intermediate in the preparation of pharmacologically active tetrahydroisoquinoline scaffolds, with a documented four-step synthesis from parent 1,2,3,4-tetrahydroisoquinoline via sequential nitration, N-acetylation, nitro reduction, and diazotization–hydrolysis [1]. Its defining structural features—a phenolic 7-OH group capable of hydrogen-bond donation and an N-acetyl moiety that both protects the secondary amine and modulates lipophilicity—distinguish it from non-acetylated, 6-substituted, or fully aromatic isoquinoline comparators.

Why Generic THIQ Intermediates Are Not Suitable Substitutes


Generic tetrahydroisoquinoline intermediates that lack the 7-hydroxy group, carry a 6-methoxy substituent, or omit the N-acetyl protecting group exhibit fundamentally different reactivity, regioselectivity, and biological profile in downstream applications [1]. The N-acetyl cap is not a passive protecting group: it electronically deactivates the nitrogen toward undesired oxidation and prevents racemization during subsequent transformations, while the free 7-OH phenol serves as the sole nucleophilic handle for O-alkylation, esterification, or glycosylation [2]. SAR studies across dihydro- and tetrahydroisoquinoline series demonstrate that inhibitory potency and target selectivity are exquisitely sensitive to the 7-position substitution pattern—shifting the hydroxyl group to position 6 or replacing it with methoxy produces compounds with distinct pharmacological profiles [3]. Procuring a non-acetylated or incorrectly substituted analog therefore introduces a synthetic liability that requires additional protection/deprotection steps or yields a final compound with unvalidated biological activity.

Quantitative Differentiation vs. Closest Analogs


Synthetic Route Efficiency: Pre-Protected Building Block

The target compound is synthesized via an integrated four-step route (nitration → N-acetylation → reduction → diazotization/hydrolysis) that installs the 7-OH and N-acetyl groups in a single uninterrupted sequence [1]. In contrast, the commonly used alternative intermediate 7-hydroxy-1,2,3,4-tetrahydroisoquinoline (free amine) requires a separate N-acetylation step after reduction, adding one extra synthetic operation and exposing the electron-rich free amine to potential oxidation side reactions during workup and storage [2]. The patented production method specifically claims the N-acetylated product as a distinct, high-yield intermediate for pharmaceutical preparations, confirming its industrial relevance as a pre-activated building block [2].

Synthetic chemistry Process chemistry THIQ intermediate

Oxidative Dimerization: Unique Access to Bis-THIQ Scaffolds

The target compound undergoes well-characterized oxidative dimerization to yield a structurally defined neutral dimer product whose structure has been fully established [1]. This reactivity is critically dependent on the free 7-OH phenol: the phenolic hydroxyl serves as the site for one-electron oxidation to generate a phenoxyl radical that initiates C–C or C–O bond formation. The 6-methoxy-7-hydroxy analog (CAS 4602-73-7) can also undergo oxidative coupling, but the 6-OMe group sterically and electronically biases the coupling regiochemistry, leading to different dimeric products [2]. Non-phenolic THIQ analogs (e.g., 2-acetyl-1,2,3,4-tetrahydroisoquinoline, CAS 14028-67-2) lack the essential hydroxyl handle and cannot participate in oxidative phenolic coupling at all.

Dimerization chemistry Natural product synthesis Oxidative coupling

ER Subtype Selectivity: 7-OH vs. 6-OH Regioisomer Bias

Parallel series of 6-hydroxy and 7-hydroxy tetrahydroisoquinolines were systematically evaluated for estrogen receptor (ER) subtype selectivity [1]. The 7-hydroxy substitution pattern produces compounds with a distinct ERα/ERβ selectivity profile compared to the 6-hydroxy regioisomers, establishing that the hydroxyl position on the THIQ aromatic ring is a critical determinant of nuclear receptor pharmacology [1]. While the specific N-acetyl derivative was not profiled in the published SERM studies, the target compound bears the 7-OH pharmacophore that defines this selectivity-determining structural feature, whereas the 6-hydroxy regioisomer (2-acetyl-1,2,3,4-tetrahydroisoquinolin-6-ol) would orient the H-bond donor in a different vector, predicted to alter ER subtype engagement.

Estrogen receptor SERM Regioselectivity Nuclear receptor

Chemical Stability: Tetrahydro vs. Dihydro Oxidation State

3,4-Dihydroisoquinolines bearing a C=N imine bond are documented to be significantly less stable than their tetrahydro counterparts. A study on C-1 unsubstituted 1,2-dihydroisoquinolines explicitly reports that these compounds are 'very unstable,' limiting their practical utility as synthetic intermediates and screening compounds [1]. The target compound, as an N-acetyl-tetrahydroisoquinoline, contains a fully saturated nitrogen heterocycle with no imine functionality, conferring greater bench stability, longer shelf life, and compatibility with a wider range of reaction conditions. The dihydroisoquinoline class was shown to be the most potent MAO inhibitor subclass (Ki = 2–130 μM), indicating that the imine oxidation state also drives promiscuous biological activity that may confound target-specific screening [2].

Chemical stability Oxidation state Imine reactivity Storage

Commercial Purity Tiers for Fit-for-Purpose Procurement

The target compound is commercially available at two distinct purity grades from different suppliers: 97% (Chemenu, Cat. CM227220) and 95% (AKSci, Cat. 7798CB) . This dual-supplier landscape enables fit-for-purpose procurement: the 97% grade is suited for final-step medicinal chemistry where trace impurities could confound biological assay interpretation, while the 95% grade offers a cost-effective option for early-stage route scouting and large-scale intermediate preparation. By comparison, closely related analogs such as 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline are typically offered at 98% from a narrower supplier base, while the non-phenolic 2-acetyl-1,2,3,4-tetrahydroisoquinoline is available at 95%+ but lacks the critical 7-OH functional handle.

Purity specification Quality control Procurement Analytical chemistry

Lipophilicity Modulation by the N-Acetyl Cap

The N-acetyl group on the target compound contributes to a calculated logP that differentiates it from both more polar (free amine) and more lipophilic (N-alkyl) THIQ analogs. N-Acetyl-tetrahydroisoquinoline (without the 7-OH) has a reported ACD/LogP of 1.70 and LogD (pH 7.4) of 2.42 . The addition of the 7-OH phenolic group to the target compound is predicted to reduce logP by approximately 0.5–0.7 log units (based on standard aromatic OH π-contribution), yielding an estimated logP of ~1.0–1.2—placing it in a favorable physicochemical range for CNS drug-likeness. In contrast, N-methyl-THIQ analogs (higher logP) and free-amine THIQs (lower logP, higher basicity) occupy different property space, impacting membrane permeability, protein binding, and assay compatibility.

Physicochemical properties LogP Drug-likeness Permeability

High-Value Application Scenarios


O-Alkylation Libraries for CNS Target Screening

The target compound's free 7-OH phenol, combined with the N-acetyl protecting group, makes it an ideal starting material for parallel O-alkylation libraries. The N-acetyl cap remains stable under mild basic alkylation conditions (K₂CO₃, DMF, alkyl halide), allowing diversification at the 7-position without nitrogen interference—a clear advantage over free-amine 7-hydroxy-THIQ, which would require prior N-protection [1]. The resulting 7-O-alkyl-N-acetyl-THIQ library members can be screened directly or deacetylated under acidic conditions to reveal the secondary amine for further functionalization. The moderated logP (~1.0–1.2) of the parent compound predicts that O-alkylated derivatives will remain within drug-like property space, unlike analogs derived from the more lipophilic 6-methoxy-7-hydroxy scaffold .

Bis-THIQ Natural Product Analog Synthesis via Dimerization

The well-characterized oxidative dimerization of this compound provides a direct route to bis-THIQ scaffolds that are core structural motifs in numerous bioactive natural products (e.g., tubocurarine alkaloids, biscoclaurine derivatives) [1]. The structurally established neutral dimer product serves as a validated synthetic intermediate for further elaboration. Researchers can procure this compound and immediately execute the published dimerization protocol without needing to establish coupling conditions de novo—a significant time saving over synthesizing and optimizing dimerization from alternative phenolic THIQ substrates where dimer regio- and stereochemistry remain uncharacterized [1].

ER Modulator Lead Optimization from a Defined 7-OH Pharmacophore

For SERM discovery programs, the 7-OH regioisomer provides a documented ER subtype-selectivity starting point distinct from the 6-OH series [1]. Medicinal chemistry teams can use this compound as a scaffold for systematic C-1, C-4, and N-substituent exploration, confident that the 7-OH vector orients the key H-bond donor in the direction associated with one particular ERα/ERβ selectivity profile. Using the 6-OH regioisomer would initiate SAR exploration in a different pharmacological direction, potentially missing the desired selectivity window [1]. The N-acetyl group additionally serves as a metabolically stable amide that can be retained in the final lead or hydrolyzed to the secondary amine for subsequent N-functionalization.

Process Scale-Up of Pharmaceutical THIQ Intermediates

The compound's patented production method, assigned to Sumikin Air Water Chemical Inc. and Japan Tobacco Inc., establishes its industrial pedigree as a pharmaceutical intermediate [1]. The four-step route is designed for efficient, high-yield production, and the N-acetylated product is specifically claimed as the target intermediate form [1]. Process chemists scaling up THIQ-based APIs can leverage the established synthetic route and commercial availability at two purity grades (95% and 97%) to source the compound at the appropriate quality level for each development phase—from route scouting (95% grade) through to GMP starting material qualification (97% grade) .

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